5-(1,1-Dioxidoisothiazolidin-2-YL)-2-methoxyaniline
Description
Properties
IUPAC Name |
5-(1,1-dioxo-1,2-thiazolidin-2-yl)-2-methoxyaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O3S/c1-15-10-4-3-8(7-9(10)11)12-5-2-6-16(12,13)14/h3-4,7H,2,5-6,11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LEYJWOBUSQMOSG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)N2CCCS2(=O)=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Hydrogenation-Transposition of Nitrobenzene Derivatives
The preparation of 2-methoxyaniline derivatives often begins with nitrobenzene precursors. As demonstrated in CN102675133A, para-substituted nitrobenzenes undergo hydrogenation and acid-catalyzed transposition to yield methoxyanilines. For example, nitrobenzene dissolved in methanol with sulfuric acid and a platinum/carbon catalyst produces p-methoxyaniline via intermediate aniline formation. Key parameters include:
| Parameter | Optimal Range | Role in Reaction |
|---|---|---|
| Solvent | Methanol (5–10× weight) | Dissolves intermediates |
| Catalyst | 1–5% Pt/C | Facilitates hydrogenation |
| Acid Additive | H₂SO₄ (1–3× molar ratio) | Promotes transposition |
| Temperature | 40–60°C | Balances kinetics/selectivity |
| Pressure | ≤1 atm | Suppresses direct hydrogenation |
This method achieves yields of 70–72% for p-methoxyaniline, with residual aniline as a byproduct (18–21%). Ortho-substituted analogs (e.g., 2-methyl-4-methoxyaniline) are synthesized similarly using ortho-nitrotoluene, yielding ~69.5%.
Construction of the 1,1-Dioxidoisothiazolidine Moiety
Isothiazolidine Synthesis Pathways
The 1,1-dioxidoisothiazolidine ring is a sulfone-containing five-membered heterocycle. General methods for its synthesis include:
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Cyclization of Thiols or Disulfides : Reaction of β-amino thiols with oxidizing agents.
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Sulfonamide Cyclization : Intramolecular nucleophilic attack in sulfonamide derivatives.
For example, reacting a primary amine with a sulfonyl chloride followed by base-mediated cyclization could form the isothiazolidine ring. Oxidation of the sulfur atom to the sulfone state (e.g., using H₂O₂ or peracids) yields the 1,1-dioxide structure.
Integration with 2-Methoxyaniline
To attach the isothiazolidine group at C5 of 2-methoxyaniline, a plausible route involves:
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Nitration : Introduce a nitro group at C5 using mixed acid (HNO₃/H₂SO₄), leveraging the methoxy group’s directing effects.
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Reduction to Amine : Catalytic hydrogenation (e.g., Pd/C, H₂) converts the nitro group to an amine.
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Sulfonylation : React the amine with a sulfonyl chloride (e.g., 3-chloropropanesulfonyl chloride) to form a sulfonamide.
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Cyclization : Base-mediated intramolecular nucleophilic attack forms the isothiazolidine ring.
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Oxidation : Treat with H₂O₂ to oxidize sulfur to the sulfone state.
Hypothetical Reaction Sequence:
Catalytic and Solvent Systems
Hydrogenation Catalysts
Source highlights platinum on carbon (Pt/C) as effective for nitro group reduction, with optimal loadings of 1–5% Pt. Palladium catalysts (e.g., Pd/C) are alternatives but may require higher pressures (1–3 atm).
Solvent Optimization
Methanol is preferred for nitroarene hydrogenation due to its polarity and ability to stabilize protonated intermediates. Additives like water or acetic acid (1–10% by weight) enhance solubility and prevent catalyst poisoning.
Challenges and Mitigation Strategies
Byproduct Formation
Direct hydrogenation of nitrobenzene without transposition yields aniline as a major byproduct (18–21%). Increasing sulfuric acid concentration (up to 3× molar ratio) improves transposition efficiency, shifting selectivity toward methoxyaniline.
Functional Group Compatibility
Sulfone groups are sensitive to strong reducing agents. Post-hydrogenation oxidation steps (e.g., H₂O₂ treatment) must follow cyclization to preserve the sulfone moiety.
Scalability and Industrial Relevance
The hydrogenation-transposition method in is scalable, with methanol recovery and catalyst reuse reducing costs. For the target compound, continuous flow reactors could enhance cyclization efficiency and safety profile.
Chemical Reactions Analysis
Types of Reactions
5-(1,1-Dioxidoisothiazolidin-2-YL)-2-methoxyaniline undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding amine derivatives.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) are employed in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amine derivatives.
Substitution: Various substituted aniline derivatives depending on the nucleophile used.
Scientific Research Applications
Chemical Properties and Structure
The compound features a unique molecular structure characterized by a methoxyphenyl group and a dioxidoisothiazolidin-2-yl moiety. This structural configuration is pivotal for its biological activity, influencing its interactions with various biological targets.
Scientific Research Applications
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Inhibition of Cyclin-dependent Kinase 2 (CDK2)
- Mechanism : The compound has been identified as a potential inhibitor of CDK2, which plays a crucial role in cell cycle regulation. Inhibition of CDK2 can lead to cell cycle arrest, making it a target for cancer therapy.
- Experimental Procedures : The inhibitory effect is typically assessed using biochemical assays that measure enzyme activity in the presence of the compound.
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Inhibition of Hedgehog Signaling Pathway
- Mechanism : The compound has shown significant activity in inhibiting the hedgehog signaling pathway, which is integral to cell growth and differentiation. This inhibition may prevent cancer cell proliferation and reduce angiogenesis.
- Potential Applications : Given its ability to modulate this pathway, it could be utilized in developing therapies for cancers where the hedgehog pathway is dysregulated.
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JAK-2 Inhibition
- Relevance : JAK-2 (Janus kinase 2) is implicated in various hematologic malignancies and autoimmune diseases. Compounds that inhibit JAK-2 can exhibit antiproliferative effects and induce apoptosis in cancer cells.
- Therapeutic Potential : Targeting the JAK/STAT signaling pathway with this compound could provide new therapeutic avenues for treating conditions associated with abnormal immune responses and malignancies .
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of 5-(1,1-Dioxidoisothiazolidin-2-YL)-2-methoxyaniline involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways, leading to altered cellular functions.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The following table summarizes key analogues and their structural differences:
Key Observations :
- Steric Effects : The isothiazolidine ring introduces steric hindrance, which may influence binding affinity in biological targets compared to less bulky substituents like ethylsulfonyl .
- Biological Interactions: Benzoimidazolyl-containing analogues (e.g., CAS 443124-54-7) enable π-π stacking with aromatic residues in proteins, whereas the target compound’s sulfonamide group may form hydrogen bonds with polar amino acids (e.g., Asp921 in VEGFR2) .
Comparison with Analogues :
- 5-(Ethylsulfonyl)-2-methoxyaniline : Synthesized via sulfonation, ethylation, nitration, and reduction (59% yield) .
- 5-(1H-Benzo[d]imidazol-2-YL)-2-methoxyaniline: Formed via condensation of 1,2-diaminobenzene with 3-amino-4-methoxybenzaldehyde, requiring chromatographic purification .
- N-(5-(ethylsulfonyl)-2-methoxyphenyl)formamide : Produced via formylation with CDI (84% yield), highlighting the reactivity of the aniline group .
Physicochemical Properties
Biological Activity
5-(1,1-Dioxidoisothiazolidin-2-YL)-2-methoxyaniline is a compound of interest due to its potential biological activities. This article explores its synthesis, biological properties, and implications for therapeutic applications based on diverse research findings.
Chemical Structure and Properties
The compound is characterized by the presence of a dioxidoisothiazolidine ring and a methoxy group attached to an aniline structure. Its chemical formula is C₉H₁₀N₂O₃S, with a CAS number of 927963-79-9. The structure can be represented as follows:
Synthesis
The synthesis of this compound typically involves the reaction of isothiazolidine derivatives with methoxy-substituted anilines. Various synthetic routes have been explored to optimize yield and purity, with reported purities exceeding 95% in commercial preparations .
Antimicrobial Activity
Research indicates that compounds structurally related to this compound exhibit significant antimicrobial properties. For instance, studies have shown that derivatives of similar structures possess activity against various strains of bacteria including Staphylococcus aureus and Mycobacterium tuberculosis .
| Compound | Minimum Inhibitory Concentration (MIC) | Target Organism |
|---|---|---|
| This compound | TBD | TBD |
| Example Compound A | 0.98 μg/mL | MRSA |
| Example Compound B | TBD | M. tuberculosis |
Cytotoxicity and Antiproliferative Effects
In vitro studies have demonstrated that compounds similar to this compound exhibit cytotoxic effects against various cancer cell lines. The antiproliferative activity was assessed using standard assays where cell viability was measured post-treatment.
Case Study: Antiproliferative Activity
A study evaluated the effect of related compounds on human cancer cell lines and reported significant growth inhibition in rapidly dividing cells compared to normal fibroblasts. The results indicated that certain derivatives could preferentially target cancer cells, suggesting a potential for selective anticancer therapies .
The biological activity of this compound may be attributed to its ability to interfere with cellular processes such as protein synthesis and cell signaling pathways. Molecular docking studies suggest that it may bind effectively to specific protein targets involved in the pathogenesis of bacterial infections and tumor growth .
Structure-Activity Relationship (SAR)
The structure-activity relationship studies indicate that modifications on the isothiazolidine ring and the methoxy group significantly influence the biological activity of the compound. Variations in substituents can enhance or diminish antimicrobial potency and cytotoxicity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
